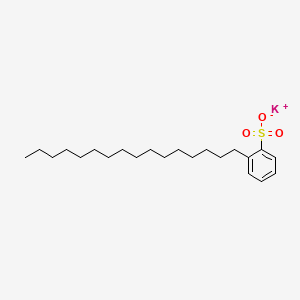

Potassium hexadecylbenzenesulfonate

Description

Properties

CAS No. |

64716-00-3 |

|---|---|

Molecular Formula |

C22H37KO3S |

Molecular Weight |

420.7 g/mol |

IUPAC Name |

potassium;2-hexadecylbenzenesulfonate |

InChI |

InChI=1S/C22H38O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22(21)26(23,24)25;/h16-17,19-20H,2-15,18H2,1H3,(H,23,24,25);/q;+1/p-1 |

InChI Key |

SVMNBAVEQLDZNO-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation Research of Potassium Hexadecylbenzenesulfonate

Advanced Synthetic Routes for Hexadecylbenzenesulfonate Derivatives

Sulfonation Reaction Mechanisms and Optimization

The conversion of hexadecylbenzene (B72025) to hexadecylbenzenesulfonic acid is most commonly achieved through sulfonation with sulfur trioxide. This reaction is typically performed in a falling film reactor to manage the highly exothermic nature of the process and to ensure uniform reaction conditions. The optimization of this step is crucial for minimizing the formation of undesired by-products, such as dialkylbenzenes and sulfones.

Key parameters influencing the sulfonation reaction include the molar ratio of sulfur trioxide to the alkylbenzene, the reaction temperature, and the contact time. A slight excess of sulfur trioxide is generally used to ensure complete conversion of the alkylbenzene. However, an excessive amount can lead to the formation of polysulfonated by-products and color degradation of the product. The reaction temperature is carefully controlled, typically between 45-65°C, to balance the reaction rate and minimize side reactions.

Recent advancements in sulfonation technology focus on improving the efficiency and selectivity of the process. This includes the use of improved reactor designs that enhance mass and heat transfer, as well as the potential application of milder sulfonating agents to reduce the formation of unwanted isomers and impurities.

Counterion Exchange and Purification Strategies for Potassium Salts

Following sulfonation, the resulting hexadecylbenzenesulfonic acid is neutralized to form the corresponding salt. For the synthesis of potassium hexadecylbenzenesulfonate, a potassium base, such as potassium hydroxide, is used. The neutralization is a critical step that must be carefully controlled to achieve the desired pH and to avoid the hydrolysis of the sulfonic acid group.

Purification of the resulting this compound is essential to remove unreacted starting materials, by-products from the sulfonation step, and excess neutralizing agent. Common purification techniques include extraction, crystallization, and filtration. In one method, the crude product is dissolved in hot water, filtered to remove insoluble impurities, and then evaporated to dryness. google.com Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695), to obtain a high-purity product. google.com Another approach involves multi-stage water extraction at controlled temperatures to selectively dissolve and remove more soluble impurities like alkali metal bisulfites. google.com

The choice of purification strategy depends on the desired purity of the final product and the nature of the impurities present. For high-purity applications, a combination of these techniques may be employed.

Regioselective Synthesis of Alkyl Chain Isomers and Homologues

The position of the phenyl group on the hexadecyl chain significantly influences the properties of the resulting surfactant. The synthesis of linear alkylbenzenes (LABs), the precursors to LAS, typically results in a mixture of isomers, with the phenyl group attached at different positions along the alkyl chain. The distribution of these isomers is largely determined by the catalyst used in the Friedel-Crafts alkylation of benzene (B151609) with hexadecene.

Historically, catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) were widely used. acs.org However, these have been increasingly replaced by solid acid catalysts, such as zeolites, due to their environmental and safety benefits. researchgate.netgoogle.com Zeolites, with their shape-selective properties, can influence the isomer distribution in the resulting LAB. researchgate.netwikipedia.org For instance, the use of certain mordenite (B1173385) zeolites can favor the formation of specific isomers, such as the 2-phenyl isomer. google.com

The ability to control the regioselectivity of the alkylation reaction is of significant interest as it allows for the tailoring of the surfactant's properties. For example, a higher content of the 2-phenyl isomer can affect the Krafft point and foaming characteristics of the final sulfonate. wikipedia.org Research in this area continues to explore novel catalyst systems and reaction conditions to achieve greater control over the isomeric composition of LABs and their corresponding sulfonates. acs.org

Spectroscopic and Diffraction Techniques in Structural Characterization

The precise structural characterization of this compound and the analysis of its isomeric and homologous purity are crucial for ensuring its quality and performance. A variety of sophisticated analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are utilized to confirm the structure of this compound.

In a typical ¹H NMR spectrum, the protons on the benzene ring appear as a complex multiplet in the aromatic region (around 7-8 ppm). The protons of the long alkyl chain give rise to signals in the aliphatic region (around 0.8-3.0 ppm). The chemical shift and splitting pattern of the proton attached to the carbon atom directly bonded to the benzene ring (the benzylic proton) can provide information about the position of the phenyl group on the alkyl chain.

¹³C NMR spectroscopy provides complementary information, with distinct signals for the carbon atoms of the benzene ring and the alkyl chain. The chemical shifts of the aromatic carbons can confirm the substitution pattern of the benzene ring, while the signals from the alkyl chain carbons can help to identify the different isomers present in a mixture. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the proton and carbon signals, providing a more detailed structural assignment. hmdb.ca

Mass Spectrometry (MS) for Impurity and Homologue Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of linear alkylbenzene sulfonates, providing detailed information about the distribution of homologues (compounds with different alkyl chain lengths) and the presence of impurities. acs.orgnih.gov When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the individual detection and quantification of different LAS components in a complex mixture. rsc.orgnih.govshimadzu.com

In negative ion electrospray ionization (ESI) mode, LAS molecules are typically detected as deprotonated molecules [M-H]⁻. nih.govshimadzu.com Tandem mass spectrometry (MS/MS or MSⁿ) is particularly useful for structural confirmation and impurity identification. acs.org Upon collision-induced dissociation (CID), the deprotonated LAS molecules characteristically fragment to produce an ion at a mass-to-charge ratio (m/z) of 183, which corresponds to the ethylene-substituted benzenesulfonate (B1194179) ion. acs.orgnih.govshimadzu.com This specific fragmentation pattern is a hallmark of LAS compounds and is used for their selective detection.

By analyzing the mass spectra, researchers can identify and quantify the presence of LAS homologues with varying alkyl chain lengths (e.g., C₁₀ to C₁₄) as well as other related impurities that may be present in the sample. rsc.orgnih.gov This level of detailed analysis is crucial for quality control and for understanding the composition of commercial LAS products.

Table 1: Summary of Analytical Techniques for this compound

| Technique | Application | Information Obtained |

| ¹H NMR Spectroscopy | Molecular Structure Confirmation | Proton environment, isomer distribution |

| ¹³C NMR Spectroscopy | Molecular Structure Confirmation | Carbon skeleton, isomer identification |

| 2D NMR (e.g., HSQC) | Detailed Structural Elucidation | Correlation of proton and carbon signals |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Homologue and Impurity Analysis | Separation and identification of different LAS components |

| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation and Impurity Identification | Fragmentation patterns for specific identification |

X-ray Diffraction (XRD) for Crystalline Structure Investigation

X-ray Diffraction (XRD) is a pivotal non-destructive technique for investigating the crystalline nature of materials like this compound. It provides detailed information on the atomic and molecular arrangement within a crystal lattice. The technique relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of atoms in a crystalline sample. Constructive interference of the scattered X-rays occurs at specific angles (2θ), producing a diffraction pattern unique to the material's crystal structure.

Analysis of the XRD pattern allows for:

Phase Identification: Each crystalline solid produces a characteristic diffraction pattern, which serves as a "fingerprint" for identification. This allows for the confirmation of the synthesized this compound phase and the detection of any crystalline impurities.

Determination of Crystallinity: The diffraction pattern of a semi-crystalline material consists of sharp Bragg peaks superimposed on a broad, amorphous halo. The ratio of the integrated intensity of the crystalline peaks to the total scattered intensity provides a measure of the degree of crystallinity.

Polymorph Characterization: Different crystalline forms (polymorphs) of the same compound will produce distinct XRD patterns. XRD is crucial for identifying and distinguishing between various polymorphs, which can have different physical properties.

Unit Cell Determination: The angular positions of the diffraction peaks can be used to determine the dimensions and geometry of the unit cell, the fundamental repeating block of the crystal structure.

While specific XRD studies focusing exclusively on this compound are not extensively detailed in the available literature, the technique is widely applied to the broader class of long-chain alkylbenzene sulfonates (LCABS) to study their structure and phase behavior. acs.orgresearchgate.net For instance, in studies involving overbased calcium alkylbenzene sulfonates, XRD is used to identify the crystalline structure of calcium carbonate polymorphs that are encapsulated within the sulfonate micelles. acs.orgresearchgate.net Such analyses are crucial for understanding the material's function as a detergent or lubricant additive.

The data obtained from an XRD experiment on a crystalline powder like this compound is typically presented in a table that correlates the diffraction angle (2θ) with the d-spacing (the distance between atomic planes in the crystal) and the relative intensity of the peaks.

Illustrative XRD Data for a Generic Long-Chain Alkylbenzene Sulfonate

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 5.8 | 15.22 | 100 | (001) |

| 11.6 | 7.62 | 45 | (002) |

| 19.9 | 4.46 | 80 | (110) |

| 23.1 | 3.85 | 65 | (112) |

| 40.7 | 2.22 | 30 | (220) |

Note: This table is for illustrative purposes to show typical data and does not represent actual experimental data for this compound.

Computational Chemistry Approaches in Synthetic Design and Reaction Pathway Analysis

Computational chemistry has emerged as an indispensable tool for understanding and optimizing complex chemical processes, including the industrial synthesis of linear alkylbenzene sulfonates. By using molecular modeling and quantum chemistry methods like Density Functional Theory (DFT), researchers can investigate reaction mechanisms, predict the stability of intermediates, and analyze transition states to determine the most favorable reaction pathways. acs.orgresearchgate.net

The synthesis of this compound involves the electrophilic aromatic substitution reaction of hexadecylbenzene with a sulfonating agent, typically sulfur trioxide (SO₃). Computational studies have been instrumental in refining the understanding of this sulfonation mechanism, which was long debated. acs.orgresearchgate.net

Key insights from computational studies on alkylbenzene sulfonation include:

Challenging Traditional Mechanisms: For many years, the accepted mechanism for aromatic sulfonation was believed to proceed through a σ-complex (or Wheland intermediate). However, computational studies on the sulfonation of toluene (B28343) with SO₃ have challenged this view. researchgate.net These studies proposed an alternative pathway that does not involve the direct formation of the classic Wheland intermediate.

Elucidation of Intermediates: DFT calculations suggest that the reaction between toluene and sulfur trioxide likely proceeds initially through the formation of a toluene-S₂O₆ π-complex. researchgate.net This complex then rearranges to form a Wheland-type pyrosulfonate intermediate, which subsequently undergoes a prototropic shift to yield the toluenepyrosulfonic acid. This level of mechanistic detail is difficult to obtain through experimental means alone.

Reaction Energetics: Computational methods allow for the calculation of the potential energy surface of a reaction. This helps in identifying the transition states and calculating the activation energies for different steps. By comparing the energy barriers of various proposed pathways, the most kinetically favorable route can be determined. For instance, DFT calculations can compare the relative stability of different intermediates in the sulfonation process.

Illustrative DFT-Calculated Relative Energies for Proposed Sulfonation Intermediates

| Intermediate Species | Description | Relative Energy (kcal/mol) |

| ArH + SO₃ | Reactants | 0 (Reference) |

| [ArH···SO₃] π-complex | Loosely bound reactant complex | -5.2 |

| Wheland σ-complex | Classic textbook intermediate | +8.5 |

| [ArH···S₂O₆] π-complex | Dimeric SO₃ complex with arene | -12.1 |

| Wheland Pyrosulfonate | Intermediate from S₂O₆ pathway | +2.3 |

Note: This table is illustrative, based on general findings from computational studies of aromatic sulfonation, to demonstrate the application of DFT in comparing pathway energetics. researchgate.net ArH represents an aromatic hydrocarbon like hexadecylbenzene.

Furthermore, molecular modeling has been employed to investigate the microscopic properties and behaviors of linear alkylbenzene sulfonates, including those with a C16 alkyl chain, such as this compound. researchgate.net These simulations provide insights into surfactant adsorption on surfaces, aggregation into micelles, and interactions with other molecules, which are crucial for designing effective surfactant formulations. researchgate.netscience.gov

Colloidal and Interfacial Science Research of Potassium Hexadecylbenzenesulfonate

Micellization Phenomena of Potassium Hexadecylbenzenesulfonate in Aqueous Systems

The self-assembly of surfactant molecules into micelles is a fundamental phenomenon in colloid and interfacial science. For ionic surfactants like this compound, this process is driven by the hydrophobic effect, which encourages the aggregation of the hydrocarbon tails to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment.

Determination of Critical Micelle Concentration (CMC) through Advanced Techniques

The critical micelle concentration (CMC) is a crucial parameter that defines the concentration at which micelle formation begins. wikipedia.org Above the CMC, additional surfactant molecules primarily form new micelles. wikipedia.org Various advanced techniques are employed to accurately determine the CMC of surfactants like this compound.

Commonly used methods involve monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change or break in the plotted data indicates the onset of micellization. wikipedia.orgresearchgate.net These techniques include:

Tensiometry: This is a classic method that measures the surface tension of the solution. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in surface tension. Once micelles form, the monomer concentration remains relatively constant, leading to a much smaller change in surface tension with increasing surfactant concentration. wikipedia.org

Conductivity Measurements: For ionic surfactants, the conductivity of the solution changes with concentration. The mobility of surfactant ions within a micelle is lower than that of free monomers. This results in a noticeable change in the slope of the conductivity versus concentration plot at the CMC. researchgate.netbiotech-asia.org

Fluorescence Spectroscopy: This sensitive technique utilizes fluorescent probes that partition differently between the aqueous and micellar environments. Changes in the fluorescence intensity or wavelength of the probe can be used to pinpoint the CMC. rsc.org

Solid-Phase Microextraction (SPME): This method has been used to determine the CMC values for a variety of surfactants. A break in the relationship between the concentration of the surfactant in the SPME fiber and its concentration in the water is observed at the CMC. nih.gov

The determination of the CMC can be subjective when relying on visual inspection of data plots. wikipedia.org Therefore, fitting the experimental data to a model is often the preferred approach for a more objective and accurate determination. wikipedia.org

Micellar Structure and Morphology Characterization (e.g., Spherical, Wormlike)

The structure and morphology of micelles formed by this compound can vary depending on factors such as concentration, temperature, and ionic strength. Common micellar shapes include spherical and wormlike (or cylindrical) structures.

At concentrations just above the CMC, surfactants typically form spherical micelles. As the concentration increases, these spherical micelles can grow and transform into elongated, flexible wormlike micelles. This transition is influenced by the packing of the surfactant molecules.

Molecular dynamics (MD) simulations have become a powerful tool for studying micellar structures at the atomic level. These simulations can provide detailed insights into the arrangement of surfactant molecules within a micelle and the dynamic processes of micelle formation and transformation. For instance, MD simulations have shown that at higher concentrations, surfactants can aggregate into wormlike micelles, while at lower concentrations, spherical micelles are more common. rug.nl

Influence of Environmental Factors on Micellar Aggregation (e.g., Temperature, Ionic Strength)

The micellization of this compound is significantly influenced by environmental factors such as temperature and the presence of electrolytes (ionic strength). biotech-asia.orgsemanticscholar.org

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. Typically, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. researchgate.net This U-shaped behavior is a result of two opposing effects: the decreased hydration of the hydrophilic head group, which favors micellization, and the increased thermal motion of the hydrocarbon chains, which disfavors it. researchgate.net

Ionic Strength: The addition of electrolytes, such as salts, generally lowers the CMC of ionic surfactants. The added ions can reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby promoting aggregation at lower concentrations. orientjchem.org This effect becomes more pronounced with increasing electrolyte concentration. researchgate.net The type of salt can also play a role, with different cations and anions having varying effects on the CMC. orientjchem.org

Molecular Dynamics Simulations of Micellar Self-Assembly

Molecular dynamics (MD) simulations provide a computational microscope to observe the spontaneous self-assembly of surfactant molecules into micelles. rug.nl By simulating the interactions between individual surfactant and water molecules over time, researchers can gain a detailed understanding of the mechanisms and kinetics of micellization.

Starting from a random distribution of surfactant molecules in water, MD simulations can show the aggregation process leading to the formation of a single micelle. rug.nl These simulations have revealed that the rate and final structure of the self-assembly can depend on the initial surfactant concentration. For example, at higher concentrations, the aggregation can be faster and result in the formation of wormlike micelles, whereas at lower concentrations, the process is slower and tends to form spherical micelles. rug.nl

MD simulations are also used to investigate the structure of the solvent around the micelle and the conformational behavior of the surfactant tails within the micellar core. acs.org This level of detail is crucial for understanding the properties and behavior of surfactant solutions in various applications.

Adsorption and Interfacial Behavior of this compound at Diverse Interfaces

The tendency of surfactant molecules to adsorb at interfaces is a key aspect of their functionality. This compound, with its amphiphilic nature, readily adsorbs at various interfaces, such as the air-water and solid-water interfaces, altering the interfacial properties.

Adsorption Isotherms and Surface Excess Concentrations

The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at a constant temperature is described by an adsorption isotherm. A key parameter derived from the adsorption isotherm is the surface excess concentration (Γ), which quantifies the amount of surfactant adsorbed per unit area of the interface.

The Gibbs adsorption equation is a fundamental thermodynamic relationship used to calculate the surface excess concentration from surface tension measurements. nih.gov It relates the change in surface tension (γ) to the change in the logarithm of the surfactant concentration (C):

Γ = - (1 / RT) * (dγ / dlnC)

where R is the ideal gas constant and T is the absolute temperature.

At low concentrations, the adsorption is often linear, and the surface coverage is low. nih.gov As the concentration increases towards the CMC, the interface becomes more populated with surfactant molecules, and the surface excess concentration reaches a maximum value (Γ_max). This corresponds to the formation of a saturated monolayer of surfactant at the interface.

Interfacial Tension Reduction Mechanisms at Liquid-Liquid and Gas-Liquid Interfaces

This compound, as a surfactant, significantly lowers the interfacial tension (IFT) at both liquid-liquid (e.g., oil-water) and gas-liquid (e.g., air-water) interfaces. This phenomenon is fundamental to its function in various applications and is driven by the amphiphilic nature of the molecule. The molecule consists of a long hydrophobic hexadecylbenzene (B72025) tail and a hydrophilic sulfonate head group.

The mechanism of IFT reduction is based on the spontaneous adsorption of the surfactant molecules at the interface. The hydrophobic tails have a low affinity for the aqueous phase and preferentially orient themselves away from the water, either into the non-polar liquid (oil) or into the gas phase. Simultaneously, the hydrophilic sulfonate head groups remain in the aqueous phase. This arrangement disrupts the cohesive energy at the interface. At an oil-water interface, the surfactant molecules position themselves between the two immiscible liquids, reducing the unfavorable contact between them. ijirss.comwiley-vch.de At an air-water interface, the surfactant molecules form a monolayer on the surface, with the hydrophobic tails pointing towards the air, which reduces the work required to expand the surface area. ua.pt

The effectiveness of IFT reduction increases with surfactant concentration up to a point known as the critical micelle concentration (CMC). As more surfactant molecules adsorb to the interface, the interfacial tension decreases progressively. At the CMC, the interface becomes saturated with surfactant molecules, and any additional surfactant molecules in the bulk solution begin to self-assemble into micelles. Beyond the CMC, the interfacial tension remains at a constant, low value. annualreviews.org The significant reduction in IFT is crucial for processes like emulsification, where lowering the energy to create new interfacial area is essential. ijirss.comwiley-vch.de

Table 1: Conceptual Representation of Interfacial Tension Reduction by an Anionic Surfactant

| Surfactant Concentration | Interface State | Interfacial Tension (IFT) |

| Zero | Unstabilized | High |

| Low (Below CMC) | Partial Monolayer Coverage | Decreasing |

| At CMC | Saturated Monolayer | Minimum, Constant Value |

| High (Above CMC) | Saturated Monolayer, Micelles in Bulk | Minimum, Constant Value |

Wettability Alteration Studies on Solid Surfaces

This compound can alter the wetting characteristics of solid surfaces, a property of significant interest in applications such as enhanced oil recovery and detergency. Wettability describes the preference of a solid surface for one fluid over another when in the presence of two immiscible fluids (e.g., oil and water). ijirss.com This alteration is achieved through the adsorption of the surfactant onto the solid-liquid interface.

The primary mechanism involves changing the surface energy of the solid. For example, in an oil-wet system, where a solid surface has a higher affinity for oil than for water, the surface can be made more water-wet. The hydrophobic hexadecylbenzene tails of the surfactant molecules adsorb onto the oil-wet surface. This exposes the hydrophilic sulfonate head groups towards the aqueous phase. This new surface layer interacts more favorably with water, effectively increasing the water-wetness of the solid. This change is quantifiable by measuring the contact angle of a water droplet on the surface in an oil medium; a decrease in the contact angle signifies a shift towards a more water-wet state. ijirss.com

Conversely, on a hydrophilic surface, the surfactant could potentially adsorb via its hydrophilic head group (if there are specific interaction sites), exposing the hydrophobic tail and making the surface more hydrophobic. The specific orientation and adsorption depend on the surface chemistry, the fluid phases, and the surfactant's properties.

Table 2: Illustrative Example of Wettability Alteration on a Hydrophobic Surface

| Treatment | Contact Angle of Water Droplet | Wettability |

| Untreated Hydrophobic Surface | > 90° | Oil-Wet / Hydrophobic |

| Surface treated with this compound solution | < 90° | More Water-Wet / Hydrophilic |

Role of Surfactant Structure and Counterion on Adsorption Kinetics

The rate at which this compound adsorbs to an interface is governed by both its molecular structure and the nature of its counterion. Adsorption kinetics can be a complex process, often initially controlled by diffusion of monomers to the subsurface, followed by a kinetically limited stage where an energy barrier must be overcome for the molecule to enter the interface. mpg.de

Surfactant Structure (Hexadecylbenzenesulfonate): The structure of the hexadecylbenzenesulfonate anion is critical. The long C16 alkyl chain (hexadecyl group) provides a strong hydrophobic driving force for the molecule to escape the aqueous environment and accumulate at interfaces. The presence of the benzene (B151609) (phenyl) ring in the tail provides rigidity and can influence the packing arrangement and intermolecular interactions within the adsorbed interfacial layer. The adsorption process is a key step in many applications, including heterogeneous catalysis and separation processes. mpg.de The rate at which equilibrium is reached is a crucial feature of any adsorption study. jchemlett.com

Counterion (Potassium): The counterion, in this case, potassium (K+), plays a surprisingly definitive role in the adsorption characteristics of an ionic surfactant. Research has demonstrated that the maximum surface concentration (surface excess) of the surfactant is exclusively determined by the size of the hydrated counterion. nih.govresearchgate.net In aqueous solution, ions are surrounded by a shell of water molecules, and the size of this hydrated ion differs from its crystal ionic radius. For alkali metal cations, the sequence of hydrated radii is: Li+ > Na+ > K+ > Rb+ > Cs+. nih.govresearchgate.net

The potassium ion has a smaller hydrated radius than the more commonly studied sodium ion. This smaller size allows the anionic hexadecylbenzenesulfonate molecules to pack more densely at the interface. A tighter packing leads to a higher number of surfactant molecules per unit area, which can result in a more significant reduction of interfacial tension. Therefore, the choice of potassium as the counterion directly influences the minimal cross-sectional area occupied by the surfactant molecule in the adsorbed layer, a general principle for the adsorption of ionic surfactants. nih.govacs.org

Table 3: Influence of Alkali Metal Counterion Hydration on Surfactant Packing

| Counterion | Hydrated Radius Trend | Consequence for Surfactant Packing | Minimal Cross-Sectional Area |

| Li⁺ | Largest | Loosest Packing | Largest |

| Na⁺ | ↓ | ↓ | ↓ |

| K⁺ | ↓ | ↓ | ↓ |

| Rb⁺ | ↓ | ↓ | ↓ |

| Cs⁺ | Smallest | Densest Packing | Smallest |

| Data derived from principles outlined in cited research. nih.govresearchgate.net |

Formation and Stability of Emulsions and Dispersions with this compound

Emulsion Stabilization Mechanisms and Microemulsion Formation

This compound is an effective emulsifying agent, capable of stabilizing dispersions of two immiscible liquids, such as oil and water. wiley-vch.de Emulsions are kinetically stable systems, meaning they can persist for a significant time but will eventually separate. wiley-vch.deresearchgate.net The primary mechanisms by which this surfactant stabilizes emulsions are:

Interfacial Tension Reduction : By adsorbing at the oil-water interface, the surfactant drastically lowers the IFT. This reduces the free energy required to break down bulk liquids into droplets and create a large interfacial area, facilitating the formation of the emulsion. ijirss.comresearchgate.net

Formation of a Protective Interfacial Film : The adsorbed surfactant molecules form a physical barrier around the dispersed droplets. For oil-in-water (O/W) emulsions, the hydrophobic tails are anchored in the oil droplet while the hydrophilic heads extend into the water.

Electrostatic Repulsion : Since this compound is an ionic surfactant, the surface of the droplets becomes charged due to the orientation of the sulfonate head groups. In an O/W emulsion, the droplets will all carry a negative charge, leading to electrostatic repulsion between them. This repulsive force helps prevent the droplets from coming close enough to coalesce. ijirss.comresearchgate.net

Microemulsions are a special class of emulsions that are thermodynamically stable, transparent or translucent, and form spontaneously without the need for high shear energy. scispace.com Their formation requires the interfacial tension to be reduced to ultra-low values (near zero). annualreviews.orgscispace.com While a single surfactant like this compound can form standard emulsions, achieving the conditions for microemulsion formation often requires the addition of a co-surfactant (like a medium-chain alcohol) and/or an electrolyte (salt). scispace.comarabjchem.org The co-surfactant helps to further lower the IFT and modifies the flexibility of the interfacial film, allowing for the extreme curvature needed for very small droplet sizes (typically 5-50 nm). arabjchem.org

Table 4: Comparison of Emulsions and Microemulsions

| Property | Macroemulsion (Emulsion) | Microemulsion |

| Thermodynamic Stability | Kinetically Stable (Unstable) | Thermodynamically Stable |

| Formation | Requires significant mechanical energy | Spontaneous formation |

| Appearance | Opaque, milky | Transparent or translucent |

| Droplet Size | > 100 nm | 5 - 100 nm |

| Interfacial Tension | Low | Ultra-low (approaching zero) |

| Based on general characteristics described in cited literature. wiley-vch.deannualreviews.orgscispace.com |

Dispersion of Nanoparticles and Colloidal Systems

This compound can be used as a dispersing agent to create and stabilize colloidal dispersions of nanoparticles in a liquid medium. uliege.be The stability of a colloidal system depends on preventing the particles from aggregating or agglomerating. researchgate.netmicrotrac.com The primary mechanism for stabilization in this case is electrostatic repulsion, as described by the DLVO (Derjaguin-Landau-Verwey-Overbeek) theory. nih.govresearchgate.net

When nanoparticles are introduced into a liquid, they tend to stick together due to attractive van der Waals forces. The addition of this compound mitigates this. The surfactant molecules adsorb onto the surface of the nanoparticles. The mode of adsorption depends on the surface chemistry of the particle. For a hydrophobic nanoparticle in water, the hexadecylbenzene tail will adsorb to the particle surface, leaving the negatively charged sulfonate head exposed to the water.

This process imparts a significant negative surface charge to all the nanoparticles in the dispersion. The resulting electrostatic repulsion between the like-charged particles creates an energy barrier that prevents them from approaching each other closely enough for the attractive van der Waals forces to cause aggregation. nih.govresearchgate.net The magnitude of this surface charge can be estimated by measuring the zeta potential of the dispersion; a value more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability. researchgate.net This stabilization is crucial for many applications of nanotechnology, from coatings to advanced materials. uliege.bemdpi.com

Table 5: Hypothetical Zeta Potential for Nanoparticle Dispersion Stability

| System | Zeta Potential (mV) | Colloidal Stability |

| Nanoparticles in Water | -5 mV | Unstable (prone to aggregation) |

| Nanoparticles in Water with this compound | -40 mV | Stable (well-dispersed) |

| Illustrative values based on the principles of colloidal stabilization. researchgate.netresearchgate.net |

Advanced Applications Research of Potassium Hexadecylbenzenesulfonate in Engineered Systems

Enhanced Oil Recovery (EOR) Formulations and Mechanisms

The quest for maximizing hydrocarbon extraction from existing reservoirs has propelled the investigation of chemical EOR techniques, where surfactants play a pivotal role. Long-chain alkylbenzene sulfonates, including potassium hexadecylbenzenesulfonate, are recognized for their potential to mobilize residual oil trapped in porous rock formations by capillary forces. mdpi.comonepetro.org

Interfacial Tension Reduction in Oil/Water Systems

A primary mechanism by which surfactants enhance oil recovery is by significantly lowering the interfacial tension (IFT) between crude oil and the injected aqueous phase. nih.govresearchgate.net For long-chain alkylbenzene sulfonates, this reduction in IFT can be substantial. Studies on related compounds, such as sodium dodecylbenzenesulfonate, have shown the ability to reduce the IFT between n-alkanes and water. google.com When appropriately formulated, especially in alkaline-surfactant-polymer (ASP) flooding, these surfactants can decrease the IFT of crude oil/simulated formation water to the order of 10⁻³ mN/m. google.com This ultra-low IFT is crucial for overcoming the capillary forces that trap oil droplets within the reservoir rock, thereby improving the displacement efficiency. mdpi.commdpi.com The effectiveness of IFT reduction is influenced by factors such as surfactant concentration, salinity, and the presence of co-surfactants or alkaline agents. mdpi.comresearchgate.net The long alkyl chain (C16) of this compound suggests a strong hydrophobic interaction with the oil phase, contributing to its efficiency in reducing IFT. onepetro.org

Core Flooding Experiments and Reservoir Wettability Modification

Another critical mechanism in EOR is the alteration of reservoir rock wettability. ijche.com Many carbonate and some sandstone reservoirs are initially oil-wet or mixed-wet, which hinders oil displacement by water. Surfactants like this compound can adsorb onto the rock surface, altering its wettability towards a more water-wet state. mdpi.com This change facilitates the release of the oil film from the rock surface, allowing it to be swept by the displacing fluid. ijche.com The effectiveness of wettability alteration depends on the surfactant's structure, its concentration, the mineralogy of the reservoir rock, and the reservoir temperature. ijche.commdpi.com

| EOR Mechanism | Observed Effect with Alkylbenzene Sulfonates | Governing Factors |

| Interfacial Tension Reduction | Can lower IFT to ultra-low values (e.g., 10⁻³ mN/m) google.com | Surfactant concentration, salinity, temperature, presence of alkali and co-surfactants mdpi.comresearchgate.net |

| Wettability Modification | Can alter rock wettability from oil-wet to water-wet mdpi.comijche.com | Surfactant structure, rock mineralogy, temperature, fluid composition ijche.commdpi.com |

| Additional Oil Recovery | Core flooding tests show significant recovery of residual oil onepetro.orgmdpi.com | Formulation synergy, reservoir heterogeneity, injection strategy onepetro.orgnih.gov |

Synergistic Effects in Mixed Surfactant Systems

To optimize performance and cost-effectiveness, surfactants in EOR are often used in mixed systems. mdpi.comnih.gov The combination of different types of surfactants can lead to synergistic effects, where the performance of the mixture is greater than the sum of its individual components. researchgate.netnih.gov Anionic surfactants like this compound can be blended with other anionic, nonionic, or even cationic surfactants. mdpi.combohrium.com For example, mixing different alkylbenzene sulfonates or combining them with other surfactant families can lead to a more tightly packed interfacial film at the oil-water interface, resulting in lower IFT and improved oil mobilization. mdpi.combohrium.com The presence of a co-surfactant can also improve the salt tolerance and thermal stability of the primary surfactant. mdpi.com Research into synergistic effects aims to identify optimal ratios and combinations of surfactants that yield the desired properties for specific reservoir conditions. nih.gov

Materials Science and Engineering Applications

The self-assembly properties of surfactants are being harnessed in materials science for the bottom-up fabrication of structured materials and the modification of nanomaterial surfaces.

Surfactant-Assisted Synthesis of Novel Materials

Surfactants, including alkylbenzene sulfonates, can act as templates or structure-directing agents in the synthesis of mesoporous materials. rsc.orgresearchgate.netresearchgate.net In a typical process, surfactant molecules self-assemble into micelles or liquid crystalline phases in a solution containing precursor materials (e.g., silica (B1680970) precursors like tetraethyl orthosilicate). rsc.orgijcmas.com The inorganic precursors then polymerize around these surfactant templates. Subsequent removal of the organic surfactant template, often by calcination or solvent extraction, leaves behind a porous material with a highly ordered and uniform pore structure. researchgate.net

While specific studies detailing the use of this compound are scarce, research on similar anionic surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) demonstrates the feasibility of this approach. rsc.orgmdpi.com The size and shape of the resulting pores can be tuned by controlling parameters such as the surfactant concentration, the type of co-surfactant or co-solvent used, and the reaction temperature. rsc.org This method allows for the creation of high-surface-area materials with potential applications in catalysis, separation, and drug delivery. nih.govchemrxiv.org

| Parameter | Influence on Material Synthesis | Example from Similar Surfactants |

| Surfactant Concentration | Affects micelle shape and packing, influencing pore structure. rsc.org | Higher concentrations can lead to different mesophases. |

| Co-surfactant/Co-solvent | Can modify micellar properties and final pore size. rsc.org | Used to swell micelles for larger pores. rsc.org |

| Temperature | Influences surfactant self-assembly and precursor reaction rates. rsc.org | Can affect the ordering and stability of the mesostructure. |

Functionalization of Nanomaterials and Composites

The surface properties of nanoparticles are critical to their performance in various applications. Surfactants are widely used to functionalize the surface of nanoparticles to improve their dispersion in different media, prevent aggregation, and impart specific functionalities. nih.govrsc.org this compound, with its anionic head group and long hydrocarbon tail, can adsorb onto the surface of various nanoparticles. mdpi.comund.edu The hydrophobic tails can then interact with a non-polar matrix in a composite material, improving the compatibility and dispersion of the nanoparticles within the matrix. Conversely, the hydrophilic head groups can enhance the dispersibility of nanoparticles in aqueous systems. dovepress.com

This surface modification is crucial for creating stable nanofluids for applications such as heat transfer or for incorporating nanoparticles into polymer composites to enhance their mechanical or electrical properties. und.edunih.gov The functionalization process involves the interaction between the nanoparticle surface and the surfactant molecules, which can be influenced by factors like pH, ionic strength, and the chemical nature of both the nanoparticle and the surfactant. nih.govrsc.org

Surface Modification and Process Enhancement in Industrial Contexts

Coal Wetting and Dust Suppression Technologies

Fugitive coal dust from mining, transportation, and storage poses significant environmental and safety hazards. researchgate.net Wetting techniques are widely employed to suppress this dust, and their efficiency is greatly enhanced by the addition of chemical surfactants. rsc.orgaaqr.org Water alone is often ineffective, particularly with highly hydrophobic coal types like anthracite, due to its high surface tension. researchgate.net Surfactants improve the wetting process by lowering the surface tension of the water, allowing it to spread and penetrate the coal dust more effectively.

This compound belongs to the family of alkylbenzene sulfonate surfactants, which are recognized for their effectiveness in dust suppression. Research has shown that surfactants like hexadecyl benzene (B151609) sulfonate (SHS) exhibit strong adsorption onto the surface of anthracite coal. researchgate.net This strong interaction is crucial for improving wettability. The mechanism involves the surfactant molecules orienting themselves at the water-coal interface, with their hydrophobic tails adsorbing onto the non-polar coal surface and their hydrophilic heads remaining in the water. This action reduces the interfacial tension, allowing water to wet and agglomerate the fine dust particles, thus preventing them from becoming airborne. mdpi.com Studies on the similar compound sodium dodecylbenzene sulfonate (SDBS) confirm its ability to significantly reduce the contact angle of water on coal, a key indicator of improved wetting. mdpi.com

Table 2: Performance of Various Dust Suppressants

| Suppressant Type | Agent Example | Dust Suppression Efficiency | Key Mechanism |

|---|---|---|---|

| Water | Plain Water | 71%–88% aaqr.org | Minimal wetting, high evaporation |

| Inorganic Salts | Calcium Lignosulfonate | Good initial suppression mdpi.com | Hygroscopicity, Agglomeration aaqr.org |

| Anionic Surfactants | Sodium Dodecylbenzene Sulfonate (SDBS) | High (reduces contact angle to <30°) mdpi.comnih.gov | Reduces surface tension, enhances wetting mdpi.com |

| Biopolymers | Starch, Guar Gum | Up to 87% water retention improvement aaqr.org | Agglomeration, forms a crust aaqr.org |

| Hybrid Agents | Biopolymer + Surfactant | Up to 99% aaqr.org | Synergistic agglomeration and wetting aaqr.org |

Applications in Cement and Concrete Rheology Modification

The rheology of fresh cement, mortar, and concrete—referring to its flow and deformation characteristics—is critical for the successful mixing, transport, and placement of the material. schleibinger.comhw.ac.uk Key rheological parameters include yield stress (the minimum stress required to initiate flow) and plastic viscosity (the resistance to flow once initiated). researchgate.netmdpi.com These properties are controlled by the mixture's composition, including the water-to-binder ratio, aggregate properties, and the presence of chemical admixtures. mdpi.com

While specific research on this compound in cement rheology is not prominent, surfactants and other chemical admixtures are known to significantly influence these properties. Surfactants, acting as water-reducers or superplasticizers, function by adsorbing onto the surface of cement particles. schleibinger.com This adsorption creates electrostatic repulsion and/or steric hindrance between the particles, breaking up the flocs (agglomerates) that naturally form when cement is mixed with water. schleibinger.comhw.ac.uk The breakdown of these flocs releases trapped water, increasing the fluidity of the paste. This leads to a reduction in both yield stress and plastic viscosity, allowing the concrete to be placed with less effort or with a lower water content, which in turn enhances its final strength and durability. The specific impact of a surfactant depends on its molecular structure, concentration, and interaction with the cement chemistry.

Table 3: Typical Rheological Properties of Cement-Based Materials

| Material | Yield Stress (Pa) | Plastic Viscosity (Pa·s) |

|---|---|---|

| Cement Paste / Grout | 10–100 | 0.01–1 |

| Mortar | 80–400 | 1–3 |

| Flowing Concrete | 400 | 20 |

| Self-Compacting Concrete | 50–200 | 20–100 |

| Conventional Concrete | 500–2000 | 50–100 |

(Data sourced from ResearchGate researchgate.net)

Role in Textile Processing (e.g., as processing aids)

The textile industry utilizes a wide array of chemicals as processing aids to facilitate manufacturing steps and enhance the quality of the final product. govi.com These aids include agents for wetting, emulsifying, scouring, and leveling. Surfactants are fundamental to many of these processes due to their ability to act at interfaces.

This compound, as an anionic surfactant, has potential applications as a processing aid in various textile treatments. Although direct documentation is sparse, the functions of similar chemical structures are well-established. For example, related surfactants are used as emulsifiers, lubricants, softeners, and scouring agents. govi.com In processes like dyeing, uniform wetting of the fabric is essential for achieving an even color. Wetting agents reduce the surface tension between the dye liquor and the fiber, ensuring rapid and complete penetration. As a scouring agent, it would help in the removal of natural impurities (like waxes and oils) from fibers such as cotton before dyeing. Its emulsifying properties would be useful in dispersing oils and other processing chemicals in the treatment baths. Other potassium-based compounds, like potassium persulfate, are used as powerful oxidizing agents for bleaching and in the synthesis of dyes, highlighting the broader role of potassium salts in textile chemistry. calibrechem.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lithium |

| Potassium |

| Cobalt |

| Sodium Hexadecylbenzenesulfonate |

| Potassium Hydroxide |

| Graphite (B72142) |

| Sodium Dodecylbenzene Sulfonate (SDBS) |

| Calcium Lignosulfonate |

| Starch |

| Guar Gum |

| Tricalcium Silicate |

| Dicalcium Silicate |

| Tricalcium Aluminate |

| Tetracalcium Alumino-ferrite |

| Gypsum (Calcium Sulfate) |

| Calcium Sulfoaluminate |

| Potassium Persulfate |

| Acrylonitrile |

| Glycerol |

| Polyacrylamide (PAM) |

| Propylene Glycol |

| Potassium Acetate |

| Fatty Alcohol Polyoxyethylene Ether Sulphate (AES) |

| Lauryl Glucoside (APG) |

| Sodium Carboxymethyl Cellulose |

| Lignosulfonates |

| Acrylamide (B121943) |

| Methylene Diacrylamide |

| Fly Ash |

| Silica Fume |

| Nano-clay |

| Potassium Formate |

| Ethylene Glycol |

Environmental Science Research of Potassium Hexadecylbenzenesulfonate

Environmental Fate and Transport Mechanisms

The environmental fate of a chemical compound describes the processes by which it is transformed or transported in the environment. For Potassium hexadecylbenzenesulfonate, this includes biodegradation, sorption to soil and sediment, and potential transformation through other chemical processes.

Linear alkylbenzene sulfonates, including this compound, are known to undergo biodegradation in both water and soil environments. researchgate.net The process is primarily carried out by microorganisms. nih.gov

In aquatic environments, the biodegradation of LAS is considered to be relatively fast. researchgate.net However, the efficiency of this process can be compromised in wastewater treatment plants that lack adequate infrastructure, leading to the discharge of partially degraded surfactants into rivers, lakes, and oceans. researchgate.net The presence of essential nutrients like nitrogen, phosphorus, and potassium can significantly enhance the biodegradation of related compounds by marine bacteria. indiaenvironmentportal.org.in Studies on bacterial consortia have shown that the addition of these nutrients can increase degradation rates by 22% to 32%. indiaenvironmentportal.org.in

In terrestrial environments, the biodegradation of similar superabsorbent copolymers, such as the copolymer of acrylamide (B121943) and potassium acrylate, has been observed. Soil bacteria are capable of colonizing and utilizing these polymers as a carbon and energy source. nih.gov Research has shown that within a month of incubation in soil, the population of bacteria colonizing a hydrated superabsorbent polymer can reach up to 7.49 log10 colony-forming units per gram. nih.gov Over an eight-month period, this microbial activity can lead to a 31.70% decline in the dry mass of the polymer. nih.gov Specific bacteria, such as Rhizobium radiobacter and Bacillus aryabhattai, have been identified as being capable of degrading these copolymers in pure cultures. nih.gov

Sorption, the process of a chemical attaching to solid particles, is a key factor influencing the mobility and bioavailability of this compound in the environment. academicjournals.org This process is particularly important in soil and sediment, where it affects the compound's transport and potential to contaminate groundwater. academicjournals.org

The sorption of potassium, a component of the compound, is influenced by various soil properties, including clay content, cation exchange capacity (CEC), soil pH, and organic matter content. academicjournals.orgnih.gov Soils with higher clay and CEC values tend to fix more potassium. nih.gov The adsorption of potassium in soil is a dynamic equilibrium between the potassium in the soil solution and that held by soil colloids. academicjournals.orgnih.gov Studies on different soil textures have shown that the percentage of added potassium adsorbed can range from approximately 30% to nearly 70%. nih.govpakjas.com.pk For instance, one study found that for an initial added potassium concentration of 7.8 mg/L, the amount adsorbed varied from 35.89% to 69.3%. academicjournals.org

The mobility of the hexadecylbenzenesulfonate portion of the molecule is influenced by its surfactant properties. ontosight.ai The long hydrophobic hexadecyl chain will tend to adsorb to organic matter in soil and sediment, while the hydrophilic sulfonate group will interact with the water phase. The attachment site of the benzene (B151609) ring on the alkyl chain can also influence its adsorption behavior. mdpi.com

Table 1: Potassium Adsorption Rates in Various Soil Types

| Soil Type | Mean Maximum Adsorption Rate (%) | Mean Minimum Adsorption Rate (%) |

|---|---|---|

| Plinthofractic Cambisols | 69.47 ± 4.31 | |

| Vertic Cambisols | 56.16 ± 6.04 |

Data sourced from a study on K adsorption in Qenberenaweti sub-watershed soils. nih.gov

This interactive table is based on data from a study on potassium adsorption in various Ethiopian soils and illustrates the range of adsorption capacities.

Information on the specific photodegradation and chemical transformation pathways of this compound is limited. However, as a member of the LAS family, it is expected to undergo some degree of photodegradation in the presence of sunlight, particularly in surface waters. The benzene ring structure within the molecule is susceptible to hydroxyl radical attack, a common pathway for the atmospheric and aquatic photo-oxidation of aromatic compounds.

Chemical transformation can also occur through other environmental processes. The potassium salt form means that in an aqueous environment, the compound will dissociate into a potassium cation (K+) and a hexadecylbenzenesulfonate anion. epa.gov The fate of the potassium ion is linked to the natural potassium cycle, while the hexadecylbenzenesulfonate anion is subject to the processes described above.

Occurrence and Distribution in Environmental Compartments

The presence of this compound and other LAS in the environment is a direct result of their widespread use and subsequent release into wastewater systems. researchgate.net

Surfactants like this compound are common constituents of municipal and industrial wastewater. researchgate.net While wastewater treatment plants are designed to reduce the concentration of these compounds, they are not always completely effective, leading to their presence in the final effluent. researchgate.netresearchgate.net

Table 2: Potassium Concentrations in Wastewater Treatment Plants

| Location | Influent K+ Conc. (mg/l) | Effluent K+ Conc. (mg/l) |

|---|---|---|

| Etyek, Hungary | 39.7 | 7.5 |

| South-Pest, Hungary | 28.9 | 24.5 |

Data sourced from a study monitoring potassium content in wastewater treatment plants. researchgate.net

This interactive table shows the reduction of potassium concentrations during wastewater treatment at two different facilities.

A variety of analytical techniques are employed to monitor the environmental concentrations of the components of this compound.

For the potassium ion, standard methods for water and soil analysis are used. In a study monitoring wastewater, samples were digested using nitric acid and hydrogen peroxide, and the potassium concentration was then measured using instrumental methods. researchgate.net

For the hexadecylbenzenesulfonate anion and other LAS, advanced analytical techniques are required. Non-targeted and suspect screening workflows using liquid chromatography coupled with high-resolution mass spectrometry (LC-ESI-HRMS) have been used to identify and quantify emerging contaminants, including 2-hexadecylbenzenesulfonate, in complex matrices like recycled textiles. acs.org These methods involve extracting the compounds from the sample, separating them chromatographically, and then identifying them based on their mass-to-charge ratio and fragmentation patterns. acs.org Data analysis often involves sophisticated software to process the large datasets generated and to identify unknown compounds. acs.org For monitoring specific contaminants in gas streams, continuous emissions monitoring (CEM) analyzers can be integrated into a data acquisition system to record gas composition continuously. google.com

Computational and Theoretical Studies of Potassium Hexadecylbenzenesulfonate

Molecular Dynamics (MD) Simulations of Interfacial and Bulk Behavior

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of surfactants in various environments. For potassium hexadecylbenzenesulfonate, MD simulations are instrumental in understanding its function as a surface-active agent.

MD simulations have been effectively used to model the adsorption of alkylbenzene sulfonate surfactants at various interfaces, a process central to their industrial applications. While specific studies on this compound are not abundant in public literature, extensive research on analogous compounds like sodium dodecylbenzenesulfonate (SDBS) provides a strong basis for understanding its behavior. pku.edu.cnsyxbsyjg.compku.edu.cnfrontiersin.org

Simulations of anionic surfactants at a solid-liquid interface, such as silica-water, reveal that the surfactant molecules rapidly adsorb onto the solid surface. pku.edu.cn The driving force for this adsorption is often a combination of hydrophobic interactions between the alkyl chain and the surface and electrostatic interactions involving the sulfonate headgroup. pku.edu.cn At a liquid-liquid interface, for instance, an oil-water interface, the amphiphilic nature of this compound would drive the hexadecylbenzene (B72025) tail into the oil phase and the potassium sulfonate headgroup into the aqueous phase, leading to a reduction in interfacial tension. syxbsyjg.compku.edu.cn

The concentration of the surfactant plays a crucial role in the structure of the adsorbed layer. At low concentrations, the molecules may lie flat on the surface or be sparsely distributed. As the concentration increases towards the critical micelle concentration (CMC), they form a more ordered monolayer. acs.org The presence of electrolytes, such as the potassium counterion, also influences the packing and ordering of the surfactant molecules at the interface. acs.org

| Parameter | Finding for Analogous Surfactant (SDBS) | Relevance to this compound |

| Adsorption at Silica (B1680970)/Water Interface | Rapid adsorption with hydrophobic chains interacting with the silica surface. pku.edu.cn | The longer hexadecyl chain would likely lead to stronger hydrophobic interactions and more ordered packing. |

| Adsorption at Oil/Water Interface | Forms a distinct interfacial film, reducing interfacial tension. pku.edu.cnacs.org | Expected to be a highly effective interfacial tension reducer due to its molecular structure. |

| Effect of Concentration | Increased concentration leads to a denser, more ordered adsorbed layer at the interface. acs.org | Similar concentration-dependent behavior is expected, leading to monolayer and potentially multilayer formation. |

| Influence of Isomers | The position of the benzene (B151609) ring on the alkyl chain affects adsorption performance and aggregation. frontiersin.org | The specific isomer of hexadecylbenzenesulfonate would influence its packing and interfacial properties. |

Above the critical micelle concentration (CMC), surfactant molecules spontaneously self-assemble into aggregates known as micelles. MD simulations can model this process, providing insights into the kinetics of micelle formation, their structure, and their dynamics. rug.nlfrontiersin.org

Starting from a random distribution of this compound molecules in a simulated aqueous solution, MD simulations can track their aggregation into spherical or other shaped micelles. rug.nl These simulations show that the hydrophobic hexadecylbenzene tails form the core of the micelle, shielded from the water, while the hydrophilic sulfonate headgroups are exposed on the surface, interacting with water and the potassium counterions. nih.gov

The dynamics of these micelles are also a key area of study. Simulations reveal that micelles are not static objects but are in a constant state of flux, with individual surfactant molecules exchanging between the micelle and the bulk solution. cbs.dk The size and shape of the micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. frontiersin.orgcbs.dk

| Micellar Property | Typical Simulation Findings for Anionic Surfactants | Expected Behavior for this compound |

| Aggregation Number | The number of surfactant molecules in a micelle, which can be calculated from the simulation. frontiersin.org | Likely to have a relatively large aggregation number due to the long hydrophobic tail. |

| Micelle Shape | Can be spherical, rod-like, or other shapes depending on conditions. rug.nl | Expected to form spherical micelles at concentrations just above the CMC, with potential for shape transitions at higher concentrations. |

| Core and Corona Structure | A dense hydrophobic core with a hydrated hydrophilic corona. nih.gov | The hexadecylbenzene chains will form a non-polar core, with the sulfonate groups and potassium ions forming the outer layer. |

| Surfactant Exchange Dynamics | Residence time of a surfactant molecule within a micelle can be determined. cbs.dk | The long alkyl chain may lead to slower exchange dynamics compared to shorter-chain surfactants. |

Counterion condensation is another important phenomenon that can be investigated. According to this theory, a fraction of the counterions (in this case, potassium ions) remains closely associated with the charged micellar surface, neutralizing a significant portion of its charge. rsc.orgaps.org MD simulations can quantify the extent of this condensation by calculating the radial distribution function of the potassium ions around the sulfonate headgroups. arxiv.orgarxiv.org This condensed layer of counterions screens the electrostatic repulsion between the headgroups, allowing them to pack more closely and influencing the size and shape of the micelles. arxiv.org The degree of counterion condensation is dependent on the charge density of the micellar surface and the nature of the counterion. rsc.orgosti.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide detailed information about the electronic properties, reactivity, and energetics of molecules like this compound.

DFT calculations can be used to determine the electronic structure of the hexadecylbenzenesulfonate anion and its interaction with the potassium cation. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aljest.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.netepstem.net

For the hexadecylbenzenesulfonate anion, the HOMO is typically localized on the benzene ring and the sulfonate group, indicating these are the most likely sites for electrophilic attack. The LUMO is often distributed over the aromatic ring as well. Analysis of the molecular electrostatic potential (MEP) can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual representation of its reactivity. researchgate.netepstem.net The negatively charged oxygen atoms of the sulfonate group are expected to be the primary sites for interaction with the potassium cation.

| Electronic Property (Illustrative for an Alkylbenzene Sulfonate Anion) | Description | Typical DFT Finding |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. aljest.net | Localized on the aromatic ring and sulfonate group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. aljest.net | Often distributed across the aromatic system. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. epstem.net | A larger gap generally implies higher stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. epstem.net | Shows negative potential around the sulfonate oxygen atoms, indicating the site for cation interaction. |

DFT calculations are highly effective for quantifying the energetics of adsorption and intermolecular interactions. The adsorption energy of a single this compound molecule onto a surface can be calculated, providing insight into the strength of the interaction. rsc.orgresearchgate.net This is done by calculating the total energy of the combined surfactant-surface system and subtracting the energies of the isolated surfactant and surface. rsc.org

These calculations can be performed for different orientations of the molecule relative to the surface to determine the most stable adsorption geometry. For example, the interaction of the sulfonate headgroup with a polar surface or the van der Waals interaction of the alkylbenzene tail with a non-polar surface can be analyzed separately. uaslp.mx

Furthermore, DFT can be used to study the non-covalent interactions between multiple surfactant molecules, which are crucial for understanding micellar stability and the formation of adsorbed layers. rsc.org By analyzing the interaction between the hexadecylbenzenesulfonate anion and the potassium cation, DFT can provide precise information on the binding energy and the nature of the ionic bond, taking into account the influence of surrounding water molecules through implicit or explicit solvation models. researchgate.netpku.edu.cn DFT studies on SDBS have shown that the binding energy with cations is significant and depends on the solvent environment. researchgate.netpku.edu.cn

| Interaction Type | Method of DFT Analysis | Significance for this compound |

| Surfactant-Surface Adsorption | Calculation of adsorption energy for various configurations. researchgate.netmdpi.com | Determines the thermodynamic favorability of adsorption on different materials. |

| Surfactant-Cation Binding | Optimization of the geometry and calculation of the binding energy between the anion and K+. researchgate.netpku.edu.cn | Quantifies the strength of the ionic bond and its influence on solubility and aggregation. |

| Inter-surfactant Interactions | Calculation of interaction energies between two or more surfactant molecules. rsc.org | Provides insight into the forces driving self-assembly and micellization. |

| Surfactant-Solvent Interactions | Use of solvation models to account for the effect of the solvent on electronic structure and energetics. researchgate.net | Crucial for accurately modeling the behavior in aqueous or non-aqueous solutions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural properties of a chemical with its biological activity or environmental fate. ecetoc.org These models are crucial in environmental science for predicting the behavior of substances like this compound, thereby facilitating risk assessment and reducing the need for extensive experimental testing. nih.goveuropa.eu For surfactants such as linear alkylbenzene sulfonates (LAS), the primary environmental fate process of concern is biodegradation. industrialchemicals.gov.au QSAR models for this class of compounds therefore focus predominantly on predicting the rate and extent of their microbial degradation.

The European REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation specifically encourages the use of predictive models like QSARs to assess the biodegradability of chemicals. nih.gov The goal is to classify substances as either readily biodegradable or not, which is a critical factor in determining their persistence in the environment. researchgate.net

Detailed Research Findings

Research into the QSAR modeling of LAS, the chemical class to which this compound belongs, has identified key structural features that govern biodegradability. The most significant factors are the length of the linear alkyl chain and the point at which the benzene ring is attached to it (isomer position).

One of the foundational QSAR models for LAS biodegradation was developed to correlate the initial relative rate constants of biodegradation with these structural parameters. nih.gov This model established a mathematical relationship using a composite descriptor that accounts for the carbon numbers of the longer (L) and shorter (S) alkyl chains on either side of the sulfophenyl group attachment point. The descriptor is calculated as:

Descriptor = [(0.5 + L⁻¹)⁻¹² + (0.5 + S⁻¹)⁻¹²]¹/² nih.gov

A linear correlation was found between this descriptor and the relative biodegradation rate constants. nih.gov This relationship underscores the "distance principle," which posits that biodegradation is initiated at the terminal methyl group of the alkyl chain and proceeds until it is hindered by the presence of the sulfophenyl group. Longer distances between the end of the chain and the ring generally lead to faster and more complete degradation.

For this compound, the total alkyl chain length is 16 carbons. The position of the phenyl group can vary, creating different isomers (e.g., 2-phenyl, 3-phenyl, up to the 8-phenyl isomer). Applying the QSAR descriptor allows for a prediction of the relative biodegradability of these different isomers.

| Isomer (Phenyl Position) | Longer Chain (L) | Shorter Chain (S) | Calculated Descriptor Value* | Predicted Relative Biodegradation Rate |

|---|---|---|---|---|

| 2-Phenyl | 14 | 1 | 1.000000000002 | Fastest |

| 3-Phenyl | 13 | 2 | 0.500000018311 | Fast |

| 4-Phenyl | 12 | 3 | 0.333333587420 | Moderate |

| 5-Phenyl | 11 | 4 | 0.250001525888 | Moderate |

| 6-Phenyl | 10 | 5 | 0.200006103522 | Slower |

| 7-Phenyl | 9 | 6 | 0.166687011721 | Slower |

| 8-Phenyl | 8 | 7 | 0.142883300782 | Slowest |

*Calculated using the descriptor from Roberts (1991): [(0.5 + L⁻¹)⁻¹² + (0.5 + S⁻¹)⁻¹²]¹/². A lower descriptor value correlates with a slower predicted rate of initial biodegradation.

The data clearly indicate that isomers with the phenyl group closer to the end of the alkyl chain (e.g., the 2-phenyl position) are predicted to biodegrade more rapidly than those where the phenyl group is more centrally located (e.g., the 8-phenyl position). This is consistent with experimental observations for other LAS homologs.

More advanced QSAR modeling for environmental fate utilizes a variety of methods and a broader range of molecular descriptors. nih.gov These can include:

Classification Models: Methods like k-nearest neighbors (kNN), partial least squares (PLS) discriminant analysis, and support vector machines (SVM) are used to classify chemicals as biodegradable or non-biodegradable. nih.govresearchgate.net

Expert Systems: Programs such as BIOWIN™, CATABOL, and MultiCASE integrate data and predefined structural rules to predict biodegradation pathways and rates. europa.euresearchgate.net

Consensus Modeling: To improve predictive reliability, the outputs from several different QSAR models are often combined in a consensus approach. nih.govresearchgate.net If multiple, mechanistically different models agree on a prediction, confidence in the result is significantly higher.

The development of robust, open-source QSAR models, such as those within the OPEn structure–activity/property Relationship App (OPERA) framework, has further advanced the field. osti.govresearchgate.net These models are developed using large, curated datasets and adhere to the validation principles set by the Organisation for Economic Co-operation and Development (OECD), making them suitable for regulatory use. osti.gov For a compound like this compound, these models can predict a variety of environmental fate properties beyond just biodegradation, including soil sorption and bioconcentration, based solely on its chemical structure. researchgate.netinfotox.co.za

Advanced Analytical Methodologies for Potassium Hexadecylbenzenesulfonate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of potassium hexadecylbenzenesulfonate from complex mixtures and for its precise quantification. The long alkyl chain and the polar sulfonate group necessitate specific approaches for effective analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Identification and Quantification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as a powerful tool for the analysis of this compound and other linear alkylbenzene sulfonates (LAS). acs.org This technique offers high sensitivity and selectivity, enabling both the identification and quantification of the target analyte, often at trace levels. shimadzu.com

In a typical LC-HRMS workflow, the sample containing the surfactant is first subjected to a liquid chromatographic separation. Reversed-phase columns, such as those with C18 or specialized surfactant-specific stationary phases, are commonly used to separate the different homologs and isomers of alkylbenzene sulfonates based on their hydrophobicity. thermofisher.com Gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate) and an organic modifier (like acetonitrile) is employed to achieve optimal separation. shimadzu.comthermofisher.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for LAS, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. shimadzu.comnih.gov High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, provide accurate mass measurements, which are crucial for the unequivocal identification of the compound and for distinguishing it from other co-eluting species. acs.orgeawag.ch For instance, the detection of precursor ions in the 100–1500 m/z range with high resolution (e.g., 60,000) allows for precise mass determination. acs.org Tandem mass spectrometry (MS/MS) can be further utilized for structural confirmation by analyzing the fragmentation patterns of the parent ion. A common product ion for LAS is observed at m/z 183. shimadzu.comnih.gov

The quantitative performance of LC-HRMS methods for LAS is notable, with detection limits often reaching the nanogram per liter (ng/L) to microgram per liter (µg/L) range, depending on the sample matrix and the extent of sample preconcentration. nih.gov

Table 1: Exemplary LC-HRMS Parameters for Alkylbenzenesulfonate Analysis

| Parameter | Typical Setting | Source |

| Chromatography | ||

| Column | Reversed-phase (e.g., C18, Acclaim Surfactant) | thermofisher.com |

| Mobile Phase | A: Water with buffer (e.g., 50 mM ammonium formate) B: Acetonitrile | shimadzu.com |

| Elution | Gradient | thermofisher.com |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray Ionization (ESI) | shimadzu.comnih.gov |

| Monitored Ions | [M-H]⁻, Product ion at m/z 183 | shimadzu.comnih.gov |

| Mass Analyzer | High-Resolution (e.g., Orbitrap, TOF) | acs.orgeawag.ch |

| Detection Limit | ng/L to µg/L range | nih.gov |

Gas Chromatography (GC) and Hyphenated Techniques

While less direct than LC-based methods due to the non-volatile nature of ionic surfactants, gas chromatography (GC) coupled with mass spectrometry (GC-MS) can be employed for the analysis of the alkylbenzene portion of this compound. nih.govunlv.edu This approach requires a derivatization step to convert the non-volatile sulfonate into a more volatile derivative suitable for GC analysis.

A common derivatization strategy involves the conversion of the alkylbenzenesulfonate to its corresponding methyl or trifluoroethyl ester. nih.gov For example, the sulfonate can be derivatized to its trifluoroethyl ester, which can then be analyzed by GC-MS. nih.gov This derivatization is often performed after extraction of the analyte from the sample matrix using techniques like solid-phase extraction (SPE). nih.gov